molecular formula C11H16N2O2 B12878329 N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide CAS No. 57068-15-2

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide

Cat. No.: B12878329
CAS No.: 57068-15-2
M. Wt: 208.26 g/mol
InChI Key: WTYKPVITECGXNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of an appropriate oxazole derivative with an allylating agent under controlled conditions. One common method involves the use of allyl bromide as the allylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-Allyl-N-(4-methyloxazol-2-yl)butyramide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

57068-15-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide

InChI

InChI=1S/C11H16N2O2/c1-4-6-10(14)13(7-5-2)11-12-9(3)8-15-11/h5,8H,2,4,6-7H2,1,3H3

InChI Key

WTYKPVITECGXNR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC=C)C1=NC(=CO1)C

Origin of Product

United States

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